N-Boc-SBP-0636457-O-C3-COOH

PROTAC Synthesis E3 Ligase Ligand Chemical Purity

This precise IAP ligand-linker conjugate is essential for synthesizing PROTAC Bcl-xL degrader-1. It features a critical Boc protecting group for orthogonal deprotection, defined stereochemistry for high-affinity IAP binding (Ki = 0.27 μM), and a C3-carboxylic acid linker ensuring exact spacing for validated degradation activity. Substitution compromises synthetic yield and biological data fidelity.

Molecular Formula C34H50N4O9
Molecular Weight 658.8 g/mol
Cat. No. B11932356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-SBP-0636457-O-C3-COOH
Molecular FormulaC34H50N4O9
Molecular Weight658.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=C3C=CC(=C4)OCCCC(=O)O)(C)C)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C34H50N4O9/c1-20(37(7)32(44)47-33(2,3)4)29(41)36-25-15-17-46-26-19-34(5,6)28(38(26)31(25)43)30(42)35-24-11-8-10-21-18-22(13-14-23(21)24)45-16-9-12-27(39)40/h13-14,18,20,24-26,28H,8-12,15-17,19H2,1-7H3,(H,35,42)(H,36,41)(H,39,40)/t20-,24+,25-,26-,28+/m0/s1
InChIKeyDEMXROZKCRNOIT-KYLNZKAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid: A Critical PROTAC Building Block for IAP-Recruiting BCL-XL Degraders


4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid (N-Boc-SBP-0636457-O-C3-COOH; MW: 658.78; Formula: C34H50N4O9) is a synthetic E3 ubiquitin ligase ligand-linker conjugate . It incorporates a stereochemically defined IAP (Inhibitor of Apoptosis Protein) ligand derived from the SMAC mimetic SBP-0636457 and a butanoic acid linker . This compound is specifically designed and procured as a key intermediate for the assembly of heterobifunctional proteolysis-targeting chimeras (PROTACs), most notably the IAP-recruiting BCL-XL degrader PROTAC 8a (Bcl-xL degrader-1) [1].

Why Generic E3 Ligase Ligands Cannot Substitute for 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid in PROTAC Synthesis


The procurement of this specific compound is non-negotiable for projects aiming to replicate or build upon the IAP-recruiting BCL-XL PROTACs described by Zhang et al. [1]. Generic IAP ligands, or even the parent SBP-0636457 core, cannot be simply interchanged because this precise molecule integrates three critical functional elements: 1) a tert-butyloxycarbonyl (Boc) protecting group on the N-methylalanine moiety, which is essential for orthogonal deprotection strategies during multi-step conjugate assembly; 2) a defined stereochemical configuration (5R,4S,7S,9aS) that dictates high-affinity binding to the BIR domains of IAP proteins (parent Ki = 0.27 μM) [2]; and 3) a C3-carboxylic acid linker that provides the exact spacing and attachment chemistry required to form the active PROTAC 8a with validated degradation potency [1]. Substituting with a non-Boc-protected analog or a linker of different length introduces variables that compromise synthetic yield, alter binding geometry, and invalidate the biological activity data established for the PROTAC series.

Quantitative Differentiation: 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid Versus Alternatives


High Chemical Purity and Identity Validation for Reproducible PROTAC Assembly

This compound is supplied with a guaranteed purity of ≥98%, a specification critical for reproducible conjugate synthesis . In contrast, generic E3 ligase ligand-linker conjugates from non-validated sources often lack defined purity or stereochemical integrity, leading to failed reactions or inactive PROTACs. The defined molecular weight (658.78) and formula (C34H50N4O9) provide a precise quality benchmark [REFS-1, REFS-2].

PROTAC Synthesis E3 Ligase Ligand Chemical Purity

Distinct Functionalization Enables Synthesis of Potent PROTAC Degrader 8a

This compound serves as the precise precursor to PROTAC Bcl-xL degrader-1 (compound 8a) [1]. The parent IAP ligand SBP-0636457 binds to IAP proteins with a Ki of 0.27 μM but lacks the necessary linker and protecting group for conjugation [2]. The target compound's Boc-protected amine and C3-carboxylic acid handle are essential for constructing the active PROTAC 8a, which exhibits potent BCL-XL degradation in MyLa 1929 cells (IC50 = 8.5 μM for cytotoxicity) .

PROTAC Design BCL-XL Degradation IAP Recruitment

Improved Therapeutic Window of Derived PROTAC Over Parent Inhibitor ABT-263

The PROTAC degrader 8a, synthesized from this ligand-linker conjugate, demonstrates a significantly improved safety profile compared to the small molecule BCL-XL inhibitor ABT-263 (navitoclax) [1]. While ABT-263 shows potent on-target platelet toxicity (a major clinical limitation), PROTAC 8a exhibits comparable cell killing effects in MyLa 1929 lymphoma cells but with significantly reduced platelet toxicity [1]. This differential is attributed to the lower expression of IAP E3 ligases in platelets, a selectivity advantage that is directly enabled by the IAP-recruiting design of the PROTAC built from this conjugate [REFS-1, REFS-2].

Therapeutic Window Platelet Toxicity BCL-XL Inhibitor

Recommended Application Scenarios for 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid


Synthesis of IAP-Recruiting PROTACs for BCL-XL Degradation

This compound is the validated starting material for synthesizing PROTAC Bcl-xL degrader-1 (compound 8a) [1]. Researchers aiming to replicate the findings of Zhang et al. (2020) or to develop novel IAP-based PROTACs targeting BCL-XL in cancer should procure this specific conjugate. The Boc-protected amine allows for orthogonal deprotection and subsequent conjugation to a BCL-XL-binding warhead, enabling precise control over the final PROTAC architecture .

Chemical Biology Studies of Targeted Protein Degradation

Scientists investigating the mechanisms of targeted protein degradation (TPD) can use this ligand-linker conjugate as a tool to study IAP E3 ligase recruitment. The defined linker length and stereochemistry provide a consistent platform for structure-activity relationship (SAR) studies aimed at optimizing linker geometry or exploring alternative E3 ligase engagements [1]. The parent ligand's high binding affinity (Ki = 0.27 μM) ensures robust IAP engagement [2].

Cancer Research Models for BCL-XL-Dependent Malignancies

By enabling the synthesis of PROTAC 8a, this compound supports research into BCL-XL-dependent cancers, including T-cell lymphomas and solid tumors where BCL-XL is overexpressed [1]. The derived PROTAC offers a differentiated mechanism—degradation versus inhibition—which can be exploited to overcome resistance to traditional BCL-2/BCL-XL inhibitors like navitoclax .

Development of Next-Generation PROTACs with Improved Safety Profiles

Pharmaceutical discovery programs seeking to develop BCL-XL-targeted therapies with reduced on-target platelet toxicity should consider this compound as a building block for IAP-recruiting PROTACs. The evidence that PROTAC 8a retains anti-tumor efficacy while mitigating platelet toxicity highlights the value of this approach for creating safer cancer therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-SBP-0636457-O-C3-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.